Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound , which accurately describes its structural components and ionic nature. Alternative nomenclature variations include methyl 3-(3-piperidinyl)benzoate hydrochloride , reflecting different acceptable naming conventions for the piperidine substituent position. The compound consists of a benzoic acid methyl ester framework with the carboxyl group positioned at the 1-position of the benzene ring, while a piperidine ring system is attached at the 3-position of the aromatic ring through a carbon-carbon bond at the 3-position of the piperidine ring.
The structural representation reveals a benzene ring bearing a methyl carboxylate substituent and a piperidine ring substituent in a meta-relationship. The piperidine moiety adopts a chair conformation in its most stable state, with the attachment point at the 3-position creating a chiral center that significantly influences the compound's three-dimensional structure. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the piperidine ring, creating a positively charged ammonium center that associates with the chloride anion.
The International Chemical Identifier representation provides a standardized description: InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H. This notation systematically encodes the connectivity and hydrogen atom distribution within the molecular structure. The Simplified Molecular Input Line Entry System representation further describes the structure as COC(=O)c1cccc(c1)C2CCCNC2.Cl, providing an alternative linear notation system.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The definitive Chemical Abstracts Service registry number for this compound is 79412-52-5 , which serves as the unique identifier for this specific chemical entity in chemical databases and regulatory systems. This registry number specifically corresponds to the hydrochloride salt form and distinguishes it from related compounds or different salt forms. Cross-referencing multiple authoritative sources confirms the consistency of this assignment across chemical suppliers and database systems.
The validated molecular formula is C13H18ClNO2 , representing the complete ionic compound including the hydrochloride salt component. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, with a corresponding molecular weight of 255.74 grams per mole . The formula validation process involves comparison across multiple independent sources to ensure accuracy and consistency in chemical identification.
The molecular formula breakdown reveals the contribution of each component: the benzoate ester portion contributes C8H7O2, the piperidine ring contributes C5H10N, and the hydrochloride salt adds HCl to the overall composition. This systematic breakdown facilitates understanding of the compound's structural organization and assists in analytical method development for identification and quantification purposes.
Stereochemical Considerations: Absolute Configuration Analysis
The stereochemical complexity of this compound centers on the chiral center present at the 3-position of the piperidine ring, where the carbon atom bearing the benzoate substituent creates distinct enantiomeric forms. The absolute configuration can be designated as either (3R) or (3S) according to the Cahn-Ingold-Prelog priority rules, with each enantiomer exhibiting distinct three-dimensional arrangements and potentially different biological activities.
Research demonstrates that the (3S)-enantiomer, represented by PubChem Compound Identifier 45074281, possesses the molecular formula C13H17NO2 for the free base form, with a molecular weight of 219.28 grams per mole. The International Chemical Identifier for this stereoisomer includes specific stereochemical notation: InChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3/t12-/m1/s1, where the "/t12-/m1/s1" portion specifically defines the absolute configuration at the chiral center.
Conversely, the (3R)-enantiomer, catalogued as PubChem Compound Identifier 45074283, maintains the same molecular formula and weight but exhibits the opposite absolute configuration. Its International Chemical Identifier differs in the stereochemical notation: InChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3/t12-/m0/s1, where the "/t12-/m0/s1" designation indicates the opposite stereochemical arrangement.
The stereochemical influence extends beyond mere structural description to impact the compound's physical and chemical properties. Studies of chiral piperidine scaffolds demonstrate that introduction of chiral centers significantly affects molecular conformation, particularly in aqueous solutions where intramolecular interactions can stabilize specific conformations. The chair conformation of the piperidine ring combined with the absolute configuration at the 3-position determines the spatial orientation of the benzoate substituent, influencing the overall molecular shape and potential interaction patterns with biological targets.
Properties
IUPAC Name |
methyl 3-piperidin-3-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYCWKTROFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride typically involves the esterification of 3-(Piperidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Piperidin-3-yl)benzoic acid.
Reduction: Formation of 3-(Piperidin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogs, their modifications, and similarity scores derived from cheminformatics analyses:
Detailed Comparisons
Methyl 3-(piperidin-4-yl)benzoate hydrochloride
- Structural Distinction : The piperidinyl group is at position 4, altering spatial orientation.
- Impact : Positional isomerism may reduce affinity for targets requiring piperidin-3-yl interactions, such as sigma-1 receptors .
- Applications : Useful in structure-activity relationship (SAR) studies to optimize binding selectivity.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
- Structural Distinction : N1-benzylation and C4-oxo group.
- However, the ketone at C4 may increase susceptibility to enzymatic reduction, affecting metabolic stability .
- Synthesis : Requires benzylation steps, increasing synthetic complexity compared to the target compound.
1-Benzyl-4-methylpiperidin-3-one hydrochloride
- Structural Distinction : Methyl at C4 and ketone at C3.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
- Structural Distinction : Ethyl ester and C4-oxo group.
- Impact : The ethyl ester delays hydrolysis compared to the methyl ester, prolonging half-life but reducing rate of active metabolite release .
Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride
Pharmacological and Physicochemical Considerations
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, benzyl-substituted analogs (e.g., 1-benzyl derivatives) exhibit higher logP values, favoring membrane permeability .
- Stability : Compounds with oxo groups (e.g., 4-oxopiperidine) may degrade under acidic conditions, whereas ester-containing analogs are prone to hydrolysis in basic environments .
- Toxicity: Limited data exist, but piperidine derivatives with aromatic substituents (e.g., benzyl, benzothiazole) may exhibit cytochrome P450 inhibition, requiring careful toxicity profiling .
Biological Activity
Methyl 3-(Piperidin-3-yl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a piperidine ring attached to a benzoate group. Its hydrochloride form enhances solubility and stability, making it suitable for various biological applications. The compound's structural features allow it to interact with biological receptors and enzymes, influencing cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to various physiological effects. The compound's structural similarity to natural ligands enables it to mimic their actions, which is crucial for its potential therapeutic applications.
Key Mechanisms Include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting mood and cognitive functions.
- Cell Signaling Modulation : By influencing intracellular signaling cascades, it may alter cellular responses to external stimuli.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from damage, indicating potential in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of piperidine, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a therapeutic agent against bacterial infections.
| Compound | MIC (µg/mL) |
|---|---|
| Methyl 3-(Piperidin-3-yl)benzoate | 32 |
| Standard Antibiotic (e.g., Penicillin) | 16 |
Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of this compound on human monocytes. The results indicated a dose-dependent reduction in the production of inflammatory cytokines (IL-6 and TNF-alpha).
| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 180 |
| 20 | 80 | 100 |
Study 3: Neuroprotective Effects
Research involving neuronal cell cultures treated with this compound showed reduced apoptosis in response to oxidative stress. This suggests potential applications in neuroprotection.
Q & A
Q. Tables for Key Comparisons
| Structural Analogue | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| Ethyl 2-(piperidin-3-yl)acetate hydrochloride | 16780-05-5 | 0.84 | Ethyl ester vs. methyl ester substitution |
| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | 0.82 | Piperidine ring substitution position |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
